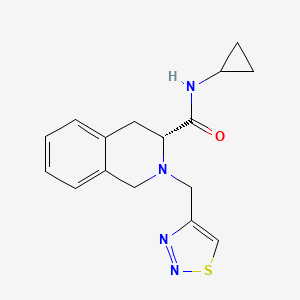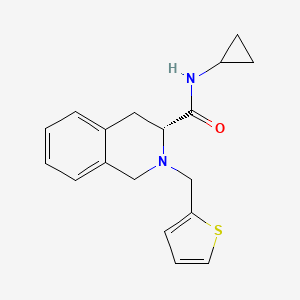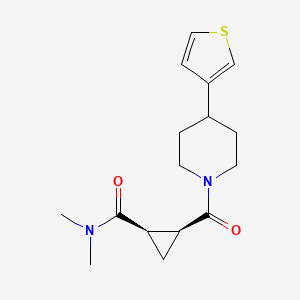![molecular formula C15H23NO2 B7338889 (3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B7338889.png)
(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, (R,S)-MMP.
Wirkmechanismus
The exact mechanism of action of ((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. By acting as a partial agonist, (this compound)-MMP may be able to reduce pain and cravings associated with addiction without producing the same level of euphoria as full opioid agonists.
Biochemical and physiological effects:
Studies have shown that (this compound)-MMP can produce analgesic effects in animal models of pain. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction. However, more research is needed to fully understand the biochemical and physiological effects of (this compound)-MMP.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP in lab experiments is that it is a relatively simple compound to synthesize. Additionally, its potential therapeutic applications make it an interesting target for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
1. Further research is needed to fully understand the mechanism of action of ((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP.
2. Studies should be conducted to determine the efficacy of (this compound)-MMP in treating inflammatory diseases such as rheumatoid arthritis.
3. Research should be conducted to determine the potential of (this compound)-MMP in treating addiction and substance abuse disorders.
4. Studies should be conducted to determine the safety and toxicity of (this compound)-MMP in animal models and humans.
5. Future research should focus on developing more potent and selective partial agonists of the mu-opioid receptor.
Synthesemethoden
The synthesis of ((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP involves the reaction of pyrrolidine with 4-methylphenylacetaldehyde followed by reduction with sodium borohydride. The resulting product is then treated with methanol and hydrochloric acid to yield (this compound)-MMP.
Wissenschaftliche Forschungsanwendungen
((3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol)-MMP has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, (this compound)-MMP has been studied for its potential use in treating addiction and substance abuse disorders.
Eigenschaften
IUPAC Name |
(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-3-5-13(6-4-12)7-8-16-10-15(17)9-14(16)11-18-2/h3-6,14-15,17H,7-11H2,1-2H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXMFVKDBVAKGL-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CC(CC2COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCN2C[C@@H](C[C@H]2COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]-3-methylphenoxy]acetic acid](/img/structure/B7338825.png)
![(1R,2R)-2-[[2-(pyrrolidine-1-carbonylamino)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7338826.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-[(2R,3R)-2-pyridin-4-yloxolan-3-yl]methanone](/img/structure/B7338843.png)
![(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338846.png)
![[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone](/img/structure/B7338848.png)
![(3R)-N-cyclopropyl-2-[(2-oxo-1H-quinolin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338851.png)
![(3R)-N-cyclopropyl-2-[(2-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338855.png)


![(2R,3R)-N-[2-(dimethylamino)pyridin-4-yl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338886.png)
![[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)



